molecular formula C8H17N B6322080 3,4-Diethylpyrrolidine CAS No. 733763-01-4

3,4-Diethylpyrrolidine

Cat. No.: B6322080
CAS No.: 733763-01-4
M. Wt: 127.23 g/mol
InChI Key: SALSSHTYKJPVRK-UHFFFAOYSA-N
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Description

3,4-Diethylpyrrolidine is an organic compound with the molecular formula C8H17N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two ethyl groups attached to the third and fourth carbon atoms of the pyrrolidine ring. Pyrrolidines are known for their significant role in medicinal chemistry and organic synthesis due to their unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethylpyrrolidine can be achieved through various methods. One common approach involves the reaction of 3,4-dibromobutane with pyrrolidine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3,4-diethylpyrrole. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon. The hydrogenation reaction converts the pyrrole ring into a pyrrolidine ring, yielding this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3,4-Diethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals

Comparison with Similar Compounds

    Pyrrolidine: The parent compound of 3,4-Diethylpyrrolidine, lacking the ethyl substituents.

    3,4-Dimethylpyrrolidine: Similar structure with methyl groups instead of ethyl groups.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to the presence of ethyl groups at the 3 and 4 positions of the pyrrolidine ring. This structural modification can influence its chemical reactivity, biological activity, and physical properties compared to other pyrrolidine derivatives .

Properties

IUPAC Name

3,4-diethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-7-5-9-6-8(7)4-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALSSHTYKJPVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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